Neurite Outgrowth Activity: (R)-Enantiomer Active vs. (S)-Enantiomer Inactive
In a blinded in vitro screen using adult mouse dorsal root ganglion neurons, racemic (R/S)-guaifenesin was identified as a potent enhancer of neurite outgrowth. When the individual enantiomers were tested separately, the (R)-enantiomer, (R)-3-(2-methoxyphenoxy)propane-1,2-diol, carried the most biological activity, whereas the (S)-enantiomer was inactive [1]. The study further confirmed that neither (R)-1 nor (S)-1 was rapidly metabolized in microsomal assays, and both showed moderate membrane permeability in the PAMPA assay, indicating that the differential activity is attributable to target engagement rather than pharmacokinetic divergence [1]. In vivo, both the racemate (R/S)-1 and the pure (R)-1 partially prevented motor nerve conduction velocity slowing in a streptozotocin-induced mouse model of type 1 diabetes [1].
| Evidence Dimension | Neurite outgrowth enhancement in adult sensory neuron culture |
|---|---|
| Target Compound Data | (R)-guaifenesin [(R)-1]: carries the most biological activity (potent enhancer of neurite outgrowth) |
| Comparator Or Baseline | (S)-guaifenesin [(S)-1]: inactive; (R/S)-guaifenesin [rac-1]: potent enhancer |
| Quantified Difference | (R)-enantiomer active; (S)-enantiomer inactive (binary differential); both (R/S)-1 and (R)-1 partially prevented motor nerve conduction velocity slowing in diabetic mice |
| Conditions | In vitro neurite outgrowth screen using adult mouse dorsal root ganglion neurons; in vivo streptozotocin-induced type 1 diabetes mouse model |
Why This Matters
Procurement of the (R)-enantiomer rather than racemic or (S) material is essential for any neurite outgrowth or diabetic neuropathy research program, as the (S)-enantiomer contributes no biological activity and would confound dose-response relationships if present.
- [1] Hadimani MB, Purohit MK, Vanampally C, et al. Guaifenesin derivatives promote neurite outgrowth and protect diabetic mice from neuropathy. J Med Chem. 2013;56(12):5071-5078. doi:10.1021/jm400401y. PMID: 23758573. View Source
